A Technical Guide to the Physicochemical Properties of 2-(5-Chloro-2-thienyl)-2-propanol
A Technical Guide to the Physicochemical Properties of 2-(5-Chloro-2-thienyl)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 2-(5-chloro-2-thienyl)-2-propanol. In the dynamic landscape of medicinal chemistry and materials science, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its behavior, optimizing its applications, and ensuring its safe handling. This document synthesizes available data, computational predictions, and established analytical methodologies to offer a detailed profile of this compound. While experimental data for this specific molecule is not extensively available in public literature, this guide leverages data from its parent compound, 2-(thiophen-2-yl)propan-2-ol, and related chlorinated thiophene derivatives to provide a robust predictive analysis. The protocols detailed herein are grounded in established, self-validating systems to ensure scientific integrity.
Introduction and Chemical Identity
2-(5-Chloro-2-thienyl)-2-propanol is a tertiary alcohol derivative of 2-chlorothiophene. The presence of a thiophene ring, a common scaffold in pharmacologically active molecules, coupled with a chlorine substituent and a propan-2-ol group, suggests a unique combination of lipophilicity, polarity, and hydrogen bonding capability. These features are critical determinants of a compound's pharmacokinetic and pharmacodynamic profiles, making a detailed physicochemical characterization essential for any research and development program.
Chemical Structure:
Caption: Proposed synthesis workflow for 2-(5-Chloro-2-thienyl)-2-propanol.
Experimental Protocols for Physicochemical Characterization
The following section details standardized, self-validating protocols for the experimental determination of key physicochemical properties.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities will generally depress and broaden the melting range. Protocol: Capillary Melting Point Determination
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Sample Preparation: Ensure the sample is completely dry and finely powdered.
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Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm.
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Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
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Rapid Heating (Initial Determination): Heat the sample rapidly to obtain an approximate melting range. This initial, faster heating helps to save time. [1]5. Slow Heating (Accurate Determination): Allow the apparatus to cool. With a fresh sample, heat rapidly to about 20°C below the approximate melting point, then decrease the heating rate to approximately 1-2°C per minute. 6. Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. [1]7. Replicate Measurements: Perform the measurement in triplicate to ensure reproducibility.
Determination of logP (Lipophilicity)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). [2][3]The shake-flask method is the gold standard for experimental logP determination. [3] Protocol: Shake-Flask Method for logP Determination
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Phase Preparation:
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Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4).
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Saturate the n-octanol with the buffer solution.
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Saturate the buffer solution with n-octanol.
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Allow the two phases to separate completely.
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Sample Preparation: Accurately weigh the compound and dissolve it in the pre-saturated n-octanol or buffer phase.
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Partitioning:
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Combine known volumes of the pre-saturated n-octanol and buffer solutions in a separatory funnel.
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Add the sample solution.
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Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure thorough partitioning.
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Allow the phases to separate completely.
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Phase Separation and Sampling: Carefully separate the n-octanol and aqueous phases. Take a precise aliquot from each phase for analysis.
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Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P. [4]
Caption: Workflow for logP determination using the shake-flask method.
Spectral Data (Predicted)
While experimental spectra are not available, the following are expected characteristic signals based on the structure of 2-(5-chloro-2-thienyl)-2-propanol.
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¹H NMR:
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A singlet for the two methyl groups (-(CH₃)₂).
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A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift dependent on concentration and solvent.
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Two doublets in the aromatic region corresponding to the two protons on the thiophene ring.
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¹³C NMR:
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A signal for the quaternary carbon attached to the hydroxyl group.
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A signal for the two equivalent methyl carbons.
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Four signals for the carbons of the thiophene ring.
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IR Spectroscopy:
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A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
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C-H stretching vibrations just below 3000 cm⁻¹.
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C=C stretching vibrations of the thiophene ring in the 1400-1600 cm⁻¹ region.
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A C-Cl stretching absorption.
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Mass Spectrometry:
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A molecular ion peak (M⁺) corresponding to the molecular weight.
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A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
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Fragmentation patterns corresponding to the loss of a methyl group and/or water.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(5-chloro-2-thienyl)-2-propanol is not available, general precautions for handling chlorinated aromatic compounds and alcohols should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Related compounds, such as (5-chloro-2-thienyl)acetic acid, are known to cause skin and eye irritation and may be harmful if swallowed. Similar hazards should be anticipated for 2-(5-chloro-2-thienyl)-2-propanol.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2-(5-chloro-2-thienyl)-2-propanol based on predictive modeling and established analytical protocols. The provided data and methodologies are intended to empower researchers and drug development professionals in their work with this and structurally related compounds. As with any novel chemical entity, experimental verification of the predicted properties is strongly encouraged to build a more complete and accurate profile.
References
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Methods for Determination of Lipophilicity | Encyclopedia MDPI. (2022, August 25). Retrieved from [Link]
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Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
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Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
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Melting Points. (n.d.). University of Massachusetts. Retrieved from [Link]
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LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]
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2-(Thiophen-2-yl)propan-2-ol | C7H10OS | CID 220065 - PubChem. (n.d.). Retrieved from [Link]
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The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2024, July 30). Retrieved from [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent. Retrieved from [Link]
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